molecular formula C15H24O2 B14309869 5-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)hex-1-en-3-one CAS No. 113087-81-3

5-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)hex-1-en-3-one

Cat. No.: B14309869
CAS No.: 113087-81-3
M. Wt: 236.35 g/mol
InChI Key: AKCIWINXSFBRPJ-UHFFFAOYSA-N
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Description

5-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)hex-1-en-3-one is a chemical compound with the molecular formula C13H20O. It is known for its unique structure, which includes a hydroxyl group and a trimethylcyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)hex-1-en-3-one can be achieved through several methods. One common approach involves the reaction of β-ionone with specific reagents under controlled conditions. For example, β-ionone can be reacted with thiosemicarbazide in ethanol, followed by the addition of diluted hydrochloric acid and refluxing at 80°C for 1 hour .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization may be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)hex-1-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)hex-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)hex-1-en-3-one is unique due to its specific hydroxyl group and the presence of a conjugated double bond system.

Properties

CAS No.

113087-81-3

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

5-hydroxy-1-(2,6,6-trimethylcyclohexen-1-yl)hex-1-en-3-one

InChI

InChI=1S/C15H24O2/c1-11-6-5-9-15(3,4)14(11)8-7-13(17)10-12(2)16/h7-8,12,16H,5-6,9-10H2,1-4H3

InChI Key

AKCIWINXSFBRPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=O)CC(C)O

Origin of Product

United States

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